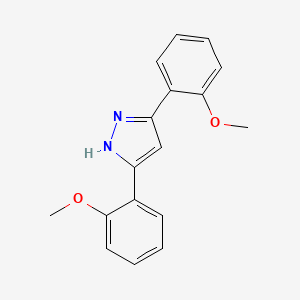![molecular formula C22H23N B6164332 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine CAS No. 393541-32-7](/img/no-structure.png)
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine (2PPP) is a heterocyclic organic compound that has been studied extensively in the scientific community due to its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a colorless liquid with a faint odor, and it has a boiling point of 197.2 °C. 2PPP is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. In addition, it has been used in the study of biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has a wide range of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anticonvulsants. It has also been used in the study of biochemical and physiological effects in laboratory experiments. In addition, it has been used as a starting material in the synthesis of other organic compounds, such as polymers, dyes, and fragrances.
Mechanism of Action
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine is believed to act as an agonist at several different receptor sites, including the serotonin (5-HT) receptor, the GABA receptor, and the muscarinic acetylcholine receptor. It is also believed to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. In addition, it has been shown to have anticonvulsant and anti-anxiety effects in animal models.
Advantages and Limitations for Lab Experiments
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it has a wide range of potential applications in the fields of chemistry, pharmacology, and biochemistry. However, it has some limitations as well. It is a relatively unstable compound, and it has a low solubility in water. In addition, it is toxic in large doses and can be irritating to the skin and eyes.
Future Directions
There are several potential future directions for 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine research. One potential area of research is the development of new synthesis methods for 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine. Another potential area of research is the development of new pharmaceuticals based on 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine. Additionally, further research into the biochemical and physiological effects of 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, further research into the mechanism of action of 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine could lead to a better understanding of how it interacts with various receptor sites.
Synthesis Methods
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine can be synthesized via several different methods, including the Knoevenagel condensation, the Biginelli reaction, and the Ugi reaction. The most common method is the Knoevenagel condensation, which involves reacting an aldehyde or ketone with an amine in the presence of a base such as pyridine. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an amine, and the Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine. All of these methods produce 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine in a moderate to high yield.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine involves the reaction of 2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine with sodium pyridine-3-carboxylate in the presence of a palladium catalyst.", "Starting Materials": [ "2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine", "Sodium pyridine-3-carboxylate", "Palladium catalyst" ], "Reaction": [ "The 2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine is dissolved in a suitable solvent such as DMF or DMSO.", "Sodium pyridine-3-carboxylate is added to the solution.", "The mixture is heated to a suitable temperature, typically between 80-120°C.", "A palladium catalyst such as Pd(OAc)2 or PdCl2 is added to the reaction mixture.", "The reaction mixture is stirred for a suitable amount of time, typically between 12-24 hours.", "The reaction mixture is then cooled and filtered to remove any solid impurities.", "The resulting product is purified by column chromatography or recrystallization to obtain the final compound 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine." ] } | |
CAS RN |
393541-32-7 |
Product Name |
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine |
Molecular Formula |
C22H23N |
Molecular Weight |
301.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



